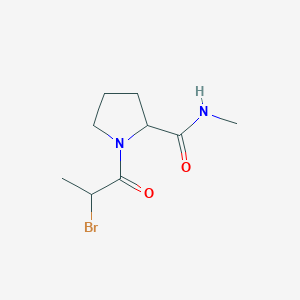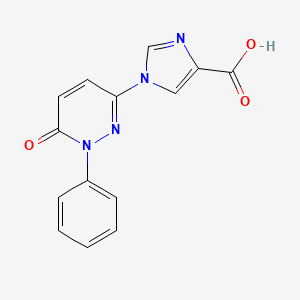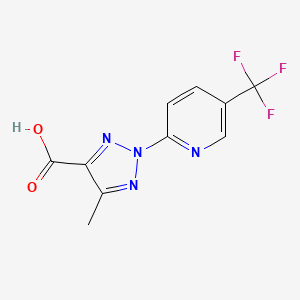
5,6-Dichloro-3-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Dichloro-3-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-3-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione typically involves the chlorination of a pyrimidine precursor followed by the introduction of the 2-methoxyethyl group. Common reagents used in these reactions include phosphorus oxychloride (POCl3) for chlorination and sodium methoxide (NaOCH3) for the methoxyethylation step. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing similar reagents and conditions as in laboratory synthesis but optimized for efficiency and yield. Safety measures and environmental controls are crucial in industrial settings to handle hazardous chemicals and by-products.
化学反应分析
Types of Reactions
5,6-Dichloro-3-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The methoxyethyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like amines (e.g., aniline) or thiols (e.g., thiophenol) under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with aniline would yield a 5,6-dichloro-3-(2-methoxyethyl)-4-anilinopyrimidine derivative.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
作用机制
The mechanism of action of 5,6-Dichloro-3-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione would depend on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
相似化合物的比较
Similar Compounds
5,6-Dichloropyrimidine-2,4-dione: Lacks the methoxyethyl group, making it less versatile in certain applications.
3-(2-Methoxyethyl)pyrimidine-2,4-dione: Lacks the chlorine atoms, which may affect its reactivity and biological activity.
Uniqueness
5,6-Dichloro-3-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both chlorine atoms and the methoxyethyl group, which confer specific chemical properties and potential biological activities that are not present in its simpler analogs.
属性
分子式 |
C7H8Cl2N2O3 |
|---|---|
分子量 |
239.05 g/mol |
IUPAC 名称 |
5,6-dichloro-3-(2-methoxyethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H8Cl2N2O3/c1-14-3-2-11-6(12)4(8)5(9)10-7(11)13/h2-3H2,1H3,(H,10,13) |
InChI 键 |
NMOVWDCKSYFJSY-UHFFFAOYSA-N |
规范 SMILES |
COCCN1C(=O)C(=C(NC1=O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![7-Bromo-4-(tert-butoxy)-2-isopropoxybenzo[D]thiazole](/img/structure/B11789051.png)

![tert-Butyl 1-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B11789053.png)




![5-Bromo-7-chloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole](/img/structure/B11789088.png)



